An In-depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-3-methylbutan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-3-methylbutan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and predicted spectroscopic signature of 3-Cyclopropyl-3-methylbutan-1-ol (CAS No: 147238-32-8). As a molecule incorporating both a sterically hindered tertiary alcohol and a cyclopropyl moiety, it presents unique structural and electronic characteristics of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will delve into a plausible synthetic route, detailed spectroscopic analysis (NMR, IR, MS), and a discussion of its chemical reactivity, with a particular focus on the mechanistic implications of the cyclopropyl group's proximity to the reactive alcohol center.
Introduction: The Significance of the Cyclopropyl Moiety and Tertiary Alcohols
The cyclopropyl group is a highly valued structural motif in drug development and organic synthesis.[1] Its rigid, three-membered ring imposes specific conformational constraints and possesses unique electronic properties, often acting as a bioisostere for double bonds or phenyl groups, which can significantly enhance a molecule's pharmacological profile.[1] When placed adjacent to a functional group, the cyclopropane ring can exert profound electronic effects, stabilizing carbocationic intermediates and influencing reaction pathways.
Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are another critical structural class.[2] Their unique steric and electronic environment dictates their reactivity, making them resistant to oxidation while being prone to SN1-type substitution reactions via stable tertiary carbocation intermediates.[3]
The compound 3-Cyclopropyl-3-methylbutan-1-ol combines these two features, creating a molecule with potential for complex and stereochemically interesting transformations. This guide aims to provide the foundational knowledge necessary for its synthesis, identification, and strategic use in research and development.
Molecular Structure and Identifiers
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IUPAC Name: 3-Cyclopropyl-3-methylbutan-1-ol
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CAS Number: 147238-32-8[4]
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Molecular Formula: C₈H₁₆O[4]
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Molecular Weight: 128.21 g/mol [4]
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2D Structure:
Predicted Physical and Chemical Properties
| Property | Predicted Value for 3-Cyclopropyl-3-methylbutan-1-ol | Comparative Data for C₈H₁₆O Isomers |
| Appearance | Colorless liquid | 2-Octanone: Colorless liquid with a pleasant odor[5]; 3-Octanone: Clear colorless liquid[6] |
| Boiling Point | 170-190 °C (estimated) | 2-Octanone: 173 °C[5]; 3-Octanone: 167-168 °C[6]; 1-Cyclohexylethanol: 183-185 °C[7] |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) | 2-Octanone: Insoluble in water; soluble in alcohol, ether[5]; 3-Methylbutan-1-ol: Soluble in water[8] |
| Density | ~0.85-0.90 g/mL (estimated) | Isomers of octane have densities in the range of 0.69-0.72 g/cm³[9] |
It is anticipated that 3-Cyclopropyl-3-methylbutan-1-ol will be a colorless liquid at room temperature with a characteristic alcoholic odor. The presence of the polar hydroxyl group will afford some water solubility, but the eight-carbon aliphatic structure will limit it, making it freely soluble in less polar organic solvents.
Proposed Synthesis: A Grignard-Based Approach
A robust and logical pathway to synthesize 3-Cyclopropyl-3-methylbutan-1-ol is through the nucleophilic addition of a cyclopropylmethyl Grignard reagent to a suitable ketone. This classic organometallic reaction is a cornerstone of alcohol synthesis due to its reliability and versatility.
Reaction Scheme:
(Cyclopropylmethyl)magnesium bromide + 3-Buten-2-one → 3-Cyclopropyl-3-methylbutan-1-ol
Experimental Protocol
Step 1: Preparation of (Cyclopropylmethyl)magnesium bromide (Grignard Reagent)
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Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
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Initiation: Magnesium turnings (1.1 eq.) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.
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Reagent Addition: Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of (bromomethyl)cyclopropane (1.0 eq.) in the anhydrous solvent is added to the dropping funnel.
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Reaction: A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is evident by bubble formation and a gentle reflux. The remaining bromide solution is then added dropwise at a rate that maintains a steady reflux.
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Completion: After the addition is complete, the mixture is stirred at room temperature or gently heated for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Buten-2-one
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Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
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Ketone Addition: A solution of 3-buten-2-one (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. This addition is exothermic and should be controlled to maintain the temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC or GC-MS analysis indicates the consumption of the starting ketone.
Step 3: Workup and Purification
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Quenching: The reaction flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
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Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Cyclopropyl-3-methylbutan-1-ol.
Synthesis Workflow Diagram
Caption: Workflow for the proposed synthesis of 3-Cyclopropyl-3-methylbutan-1-ol.
Predicted Spectroscopic Signature
The structural characterization of 3-Cyclopropyl-3-methylbutan-1-ol can be definitively achieved using a combination of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most diagnostic feature in the NMR spectra will be the signals corresponding to the cyclopropyl protons, which are known to be highly shielded due to the ring's magnetic anisotropy.[1]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.75 | t | 2H | -CH₂-OH | Protons on the carbon bearing the hydroxyl group, split by the adjacent CH₂. |
| ~1.65 | t | 2H | -CH₂-C(R)₃ | Methylene protons adjacent to the quaternary center. |
| ~1.20 | s | 3H | -C-CH₃ | Singlet for the tertiary methyl group. |
| ~1.50 | br s | 1H | -OH | Broad singlet for the hydroxyl proton; exchangeable with D₂O. |
| ~0.80 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |
| ~0.45 | m | 2H | Cyclopropyl-CH₂ | Diastereotopic methylene protons on the cyclopropyl ring.[10] |
| ~0.15 | m | 2H | Cyclopropyl-CH₂ | Highly shielded diastereotopic methylene protons on the cyclopropyl ring.[1][10] |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75.0 | -C(OH)(CH₃)- | Quaternary carbon attached to the hydroxyl and methyl groups. |
| ~60.0 | -CH₂-OH | Carbon bearing the hydroxyl group. |
| ~40.0 | -CH₂-C(R)₃ | Methylene carbon adjacent to the quaternary center. |
| ~25.0 | -C-CH₃ | Tertiary methyl carbon. |
| ~15.0 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |
| ~5.0 | Cyclopropyl-CH₂ | Shielded methylene carbons of the cyclopropyl ring.[11] |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption of the hydroxyl group.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3080-3000 | Medium | C-H stretch (cyclopropyl) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1465-1450 | Medium | C-H bend (CH₂/CH₃) |
| ~1050 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak along with characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 128.
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Key Fragments:
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m/z = 113 (M-15): Loss of a methyl radical (•CH₃).
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m/z = 110 (M-18): Loss of a water molecule (H₂O), a common fragmentation for alcohols.
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m/z = 71: Cleavage of the C-C bond between C2 and C3, yielding a [C₄H₇O]⁺ fragment.
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m/z = 57: Further fragmentation.
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Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Cyclopropyl-3-methylbutan-1-ol is governed by the interplay between the tertiary alcohol and the adjacent cyclopropyl group.
Reactivity of the Tertiary Alcohol
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SN1 Reactions: Tertiary alcohols readily undergo SN1 substitution with strong acids (e.g., HCl, HBr).[3] The reaction proceeds through a stable tertiary carbocation intermediate. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form the carbocation.
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Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation under standard conditions (e.g., with PCC, chromic acid).
The Role of the Cyclopropyl Group: Formation of the Cyclopropyl Carbinyl Cation
Under acidic conditions, the departure of the water molecule generates a tertiary carbocation adjacent to a cyclopropyl ring. This is not a simple carbocation; it is a "cyclopropyl carbinyl" cation, which is known to be remarkably stable.[12] This stability arises from the delocalization of the positive charge into the cyclopropane ring's C-C bonds, which have significant p-orbital character. This interaction leads to the formation of a nonclassical, bridged carbocation intermediate.[12]
This intermediate is highly significant because it can be attacked by a nucleophile at different positions, potentially leading to stereoretentive substitution products or rearranged products (homoallylic alcohols).[12][13] The specific outcome depends on the reaction conditions and the nature of the nucleophile.
Reactive Intermediate Diagram
Caption: Formation of the stabilized cyclopropyl carbinyl cation intermediate.
Safety and Handling
While specific toxicology data is unavailable, 3-Cyclopropyl-3-methylbutan-1-ol should be handled with the standard precautions for a flammable liquid alcohol.
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Use in a well-ventilated area or a chemical fume hood.
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Keep away from heat, sparks, and open flames.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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In case of contact, wash the affected area with copious amounts of water.
Conclusion
3-Cyclopropyl-3-methylbutan-1-ol is a structurally intriguing molecule whose properties are defined by the synergistic effects of a tertiary alcohol and a cyclopropyl ring. While direct experimental data is sparse, a comprehensive chemical profile can be confidently predicted through the analysis of analogous compounds and fundamental mechanistic principles. Its synthesis is achievable through standard organometallic chemistry, and its spectroscopic signature is expected to be highly distinctive, particularly in its NMR spectrum. The key to its chemical reactivity lies in the formation of the stabilized cyclopropyl carbinyl cation, a feature that opens avenues for complex and stereocontrolled chemical transformations. This guide provides a foundational framework for scientists and researchers to synthesize, identify, and strategically employ this versatile chemical building block.
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